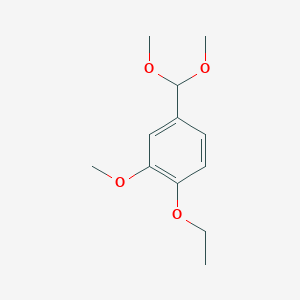![molecular formula C14H20O5 B14363327 1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol CAS No. 91471-10-2](/img/structure/B14363327.png)
1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol is an organic compound characterized by its unique chemical structure, which includes a methoxy group, an oxane ring, and a phenyl group
Preparation Methods
The synthesis of 1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol typically involves multiple steps, including the formation of the oxane ring and the introduction of the methoxy and phenyl groups. Common synthetic routes may involve the use of reagents such as methanol, phenol, and oxirane under specific reaction conditions. Industrial production methods often employ catalytic processes to enhance yield and efficiency.
Chemical Reactions Analysis
1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace specific functional groups in the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an antioxidant or anti-inflammatory agent.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to donate electrons and neutralize free radicals. Additionally, its anti-inflammatory effects could be linked to the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
When compared to similar compounds, 1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Shares the methoxy and phenyl groups but differs in the presence of a propenyl group.
3,4,5-trihydroxy-6-{1-methoxy-1,3-dioxo-3-[(3,4,5-trihydroxy-6-{[5-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxan-2-yl)methoxy]propan-2-yl}oxane-2-carboxylic acid: Contains multiple hydroxyl groups and a more complex structure.
Properties
CAS No. |
91471-10-2 |
|---|---|
Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
1-[3-methoxy-4-(oxan-2-yloxy)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C14H20O5/c1-17-13-8-10(11(16)9-15)5-6-12(13)19-14-4-2-3-7-18-14/h5-6,8,11,14-16H,2-4,7,9H2,1H3 |
InChI Key |
WWTMRXLYXRIGTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)O)OC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
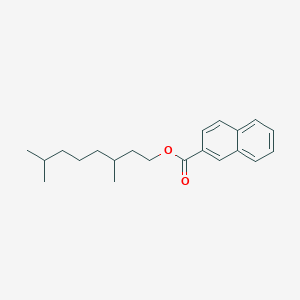
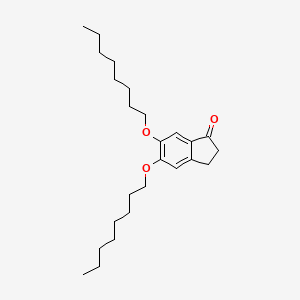
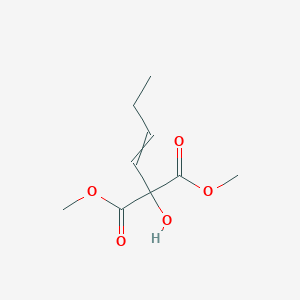

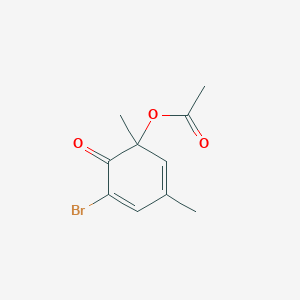
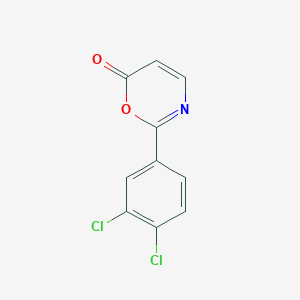
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)
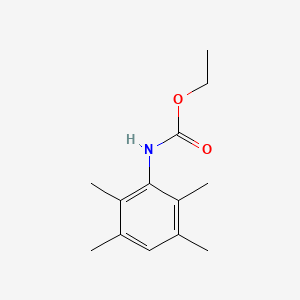
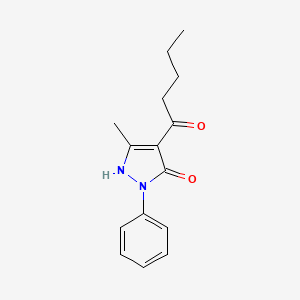
![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
